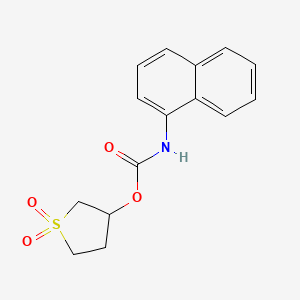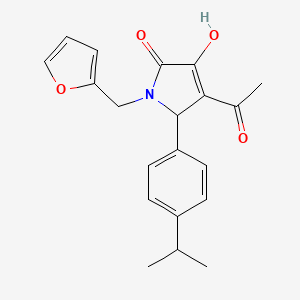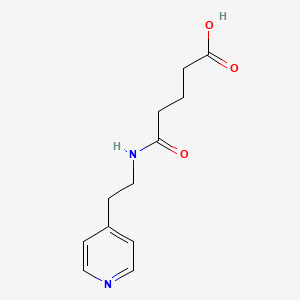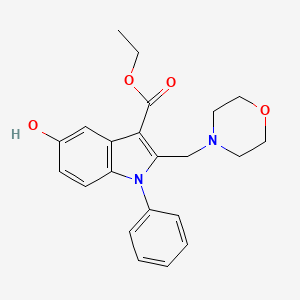![molecular formula C24H18ClN3O2 B14949130 (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B14949130.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole core, a chlorobenzyl ether group, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ETHENYL CYANIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chlorobenzyl Ether Group: This step involves the reaction of the benzimidazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 3-methoxyphenylboronic acid in the presence of a palladium catalyst.
Formation of the Ethenyl Cyanide Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl cyanide group to an ethylamine group.
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Ethylamine derivatives.
Substitution Products: Substituted benzimidazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ETHENYL CYANIDE can be used to study the interactions of benzimidazole derivatives with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound could be explored for similar applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
作用机制
The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The ethenyl cyanide group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of their function.
相似化合物的比较
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the additional functional groups.
4-Chlorobenzyl Ether: A compound with a similar chlorobenzyl ether group but without the benzimidazole core.
3-Methoxyphenylboronic Acid: A compound with a similar methoxyphenyl group but without the benzimidazole core.
Uniqueness
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ETHENYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole core, chlorobenzyl ether group, and methoxyphenyl group in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.
属性
分子式 |
C24H18ClN3O2 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC 名称 |
(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C24H18ClN3O2/c1-29-23-13-17(8-11-22(23)30-15-16-6-9-19(25)10-7-16)12-18(14-26)24-27-20-4-2-3-5-21(20)28-24/h2-13H,15H2,1H3,(H,27,28)/b18-12+ |
InChI 键 |
IPZPJCUZMDHJJE-LDADJPATSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}benzamide](/img/structure/B14949047.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B14949055.png)
![1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B14949057.png)

![13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B14949068.png)
![N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14949073.png)


![4-Methoxybenzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B14949093.png)

![4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B14949104.png)
![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)
![N-(naphthalen-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949117.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14949134.png)
